molecular formula C16H26N4O2 B7897422 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897422
M. Wt: 306.40 g/mol
InChI Key: LCKVNTIDJDWBRP-UHFFFAOYSA-N
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Description

The compound 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-78-5, Molecular Formula: C₁₆H₂₆N₄O₂, Molar Mass: 306.40 g/mol) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-methylpyrimidin-2-ylaminomethyl substituent at the 3-position of the piperidine ring. This structural motif is commonly utilized in medicinal chemistry as a building block for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its ability to enhance solubility and metabolic stability via the tert-butyl carbamate protecting group . The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or efficacy in preclinical studies .

Properties

IUPAC Name

tert-butyl 3-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-7-8-17-14(19-12)18-10-13-6-5-9-20(11-13)15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVNTIDJDWBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-31-9) is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula C17H27N3O2C_{17}H_{27}N_{3}O_{2} and a molecular weight of 305.42 g/mol. It is classified under piperidinecarboxylic acids and exhibits structural features that are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as a therapeutic agent. Key areas of focus include:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against certain strains of bacteria, although detailed mechanisms remain to be fully elucidated.

Enzymatic Inhibition

A study published in Molecules highlights the compound's potential as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in mediating inflammatory responses. The results indicated that derivatives of this compound could effectively reduce the release of pro-inflammatory cytokines such as IL-1β in vitro .

Case Study 1: JAK Inhibition

In a controlled study, derivatives similar to 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine were tested for their ability to inhibit JAK-mediated pathways. The findings revealed a concentration-dependent inhibition of cytokine release, suggesting potential therapeutic applications in treating autoimmune diseases .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of related piperidine derivatives against various bacterial strains. The results indicated effective inhibition at concentrations ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin . This suggests that the compound may have utility in developing new antimicrobial agents.

Data Tables

Activity Compound Concentration Effect
JAK Inhibition3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidineVaries (0.1 - 50 µM)Reduced IL-1β release
Antibacterial ActivityRelated piperidine derivatives0.78 - 3.125 μg/mLEffective against MRSA and other strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position & Type Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-position aminomethyl; pyrimidin-2-yl with 4-methyl C₁₆H₂₆N₄O₂ 306.40 Structural isomer of target compound; similar applications but differing pharmacokinetics.
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester 3-position methylamino; pyrimidin-2-yl with 4-methyl C₁₆H₂₆N₄O₂ 306.40 Tertiary amine vs. secondary amine in target; altered hydrogen-bonding capacity.
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-position aminomethyl; pyrimidin-4-yl with 6-chloro C₁₅H₂₃ClN₄O₂ 326.82 Chlorine substituent increases electronegativity, potentially enhancing receptor affinity.
3-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 3-position sulfanyl; pyrimidin-2-yl with 4-methyl C₁₅H₂₃N₃O₂S 309.43 Sulfur linker improves lipophilicity; may influence oxidative stability.
3-{[(4-Methyl-pyrimidin-2-yl)oxy]methyl}-piperidine-1-carboxylic acid tert-butyl ester 3-position oxymethyl; pyrimidin-2-yl with 4-methyl C₁₆H₂₅N₃O₃ 307.39 Ether linker reduces basicity compared to aminomethyl analogs.
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-position aminomethyl; pyridin-2-yl with 3-cyano C₁₇H₂₄N₄O₂ 316.40 Pyridine core vs. pyrimidine; cyano group enhances π-stacking in receptor binding.

Key Findings from Comparative Studies

Impact of Heterocycle Substitution: Pyrimidine derivatives (e.g., 4-methyl or 6-chloro) exhibit higher binding affinity to adenosine receptors compared to pyridine analogs . For example, ATL146e (a pyrimidine-based adenosine A₂A agonist) showed an EC₅₀ of 0.19 nM in inhibiting IFN-γ production in T cells, outperforming pyridine-based compounds like CGS21680 (EC₅₀ = 7.2 nM) . Chlorine or methyl groups on the pyrimidine ring enhance steric and electronic interactions with target proteins, as seen in kinase inhibitor studies .

Linker Group Effects: Aminomethyl vs. Sulfanyl Linkers: Sulfur-containing analogs (e.g., ) demonstrate increased lipophilicity (logP ~2.5) compared to oxygen or nitrogen linkers, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Positional Isomerism :

  • 3- vs. 4-substituted piperidines exhibit distinct conformational preferences. For example, 4-substituted analogs (e.g., ) adopt chair conformations that better align with GPCR binding pockets, while 3-substituted isomers may favor boat conformations, reducing target engagement .

Synthetic Challenges :

  • The tert-butyl carbamate group, while stabilizing the piperidine nitrogen, complicates deprotection steps. For instance, HCl/MeOH-mediated deprotection of tert-butyl (1-acetylpiperidin-4-yl)carbamate () requires precise conditions to avoid side reactions .

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